molecular formula C23H18ClN3O2S B11218806 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

Cat. No.: B11218806
M. Wt: 435.9 g/mol
InChI Key: ZZRQCXUJIVBNRD-UHFFFAOYSA-N
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Description

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with a chloro substituent, a thioxo group, and a phenethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chloro and Thioxo Groups: The chloro substituent and thioxo group are introduced through selective halogenation and thiolation reactions, respectively.

    Attachment of the Phenethylbenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with phenethylbenzamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs aimed at treating various types of cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate their activity, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

    3-(7-chloro-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide: Lacks the thioxo group, which may influence its interactions with molecular targets.

    3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-methylbenzamide: Contains a methyl group instead of a phenethyl group, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide lies in its specific combination of functional groups. The presence of the chloro, thioxo, and phenethylbenzamide moieties imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30)

InChI Key

ZZRQCXUJIVBNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

Origin of Product

United States

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